molecular formula C8H4Cl2O2 B12828630 2-(2,6-Dichlorophenyl)-2-oxoacetaldehyde

2-(2,6-Dichlorophenyl)-2-oxoacetaldehyde

Cat. No.: B12828630
M. Wt: 203.02 g/mol
InChI Key: CCWBETTVHVEDDT-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to an oxoacetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)-2-oxoacetaldehyde typically involves the chlorination of a suitable precursor. One common method is the chlorination of 2-phenyl-2-oxoacetaldehyde using chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the desired positions on the phenyl ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate. Industrial methods often focus on scalability and cost-effectiveness while maintaining high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-2-oxoacetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 2-(2,6-Dichlorophenyl)-2-oxoacetic acid.

    Reduction: 2-(2,6-Dichlorophenyl)-2-hydroxyacetaldehyde.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,6-Dichlorophenyl)-2-oxoacetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2

Properties

Molecular Formula

C8H4Cl2O2

Molecular Weight

203.02 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-2-oxoacetaldehyde

InChI

InChI=1S/C8H4Cl2O2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-4H

InChI Key

CCWBETTVHVEDDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)C=O)Cl

Origin of Product

United States

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